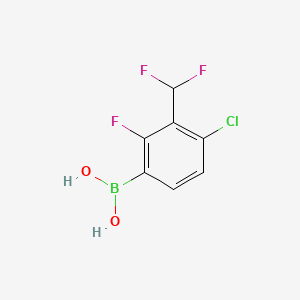
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, difluoromethyl, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phenols, borane derivatives, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound’s unique substituents can also influence its binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid include:
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and fluorine groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H5BClF3O2 |
|---|---|
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
[4-chloro-3-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7,13-14H |
InChI-Schlüssel |
VMETUIZXEFHMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)Cl)C(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















